molecular formula C12H20N2O2 B12994864 Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate

Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate

Cat. No.: B12994864
M. Wt: 224.30 g/mol
InChI Key: XXKVWQNGTUSFSH-ZJUUUORDSA-N
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Description

Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rel-tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate
  • Rel-tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate is unique due to its specific cyano group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10+/m1/s1

InChI Key

XXKVWQNGTUSFSH-ZJUUUORDSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C#N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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